
2-Cyclohexen-1-one, 2-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 2-(4-methylphenyl)- is an organic compound that belongs to the class of cyclohexenones It is characterized by a cyclohexene ring with a ketone functional group and a 4-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2-(4-methylphenyl)- can be achieved through several methods. One common approach involves the reaction of cyclohexanone with 4-methylbenzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product through an aldol condensation reaction. The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of 2-Cyclohexen-1-one, 2-(4-methylphenyl)- often involves catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum may be used to facilitate the reaction, and the process is optimized for large-scale production. The use of continuous flow reactors and advanced separation techniques ensures high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 2-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2-cyclohexen-1-ol, 2-(4-methylphenyl)-.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexenones depending on the nucleophile used.
Scientific Research Applications
2-Cyclohexen-1-one, 2-(4-methylphenyl)- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 2-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s ketone group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems. This interaction can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A simpler analog without the 4-methylphenyl substituent.
2-Cyclohexen-1-one, 3-methyl-: A similar compound with a methyl group at the 3-position.
2,4,4-trimethyl-2-cyclohexenone: Another analog with additional methyl groups.
Uniqueness
2-Cyclohexen-1-one, 2-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties. This substituent can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
58647-68-0 |
|---|---|
Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-(4-methylphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H14O/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14/h4,6-9H,2-3,5H2,1H3 |
InChI Key |
OJUFMFVNEUJXJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CCCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



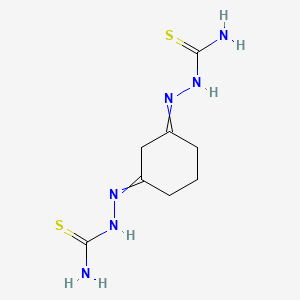
![4-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14603388.png)
![N-[3-(9H-Carbazol-9-YL)propyl]prop-2-enamide](/img/structure/B14603396.png)
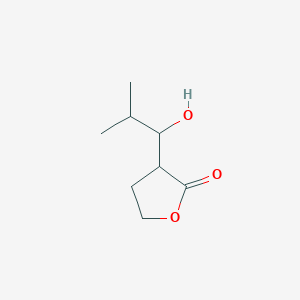
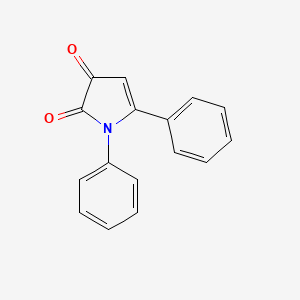

![Ethanesulfonic acid, 2-[(3-aminopropyl)amino]-](/img/structure/B14603433.png)
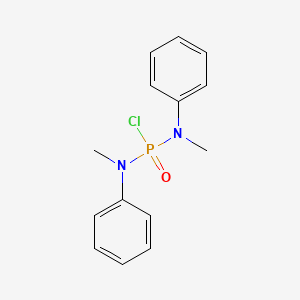
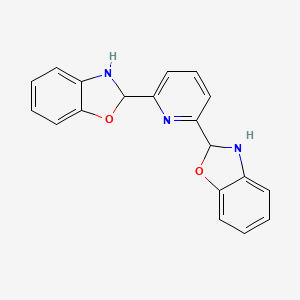
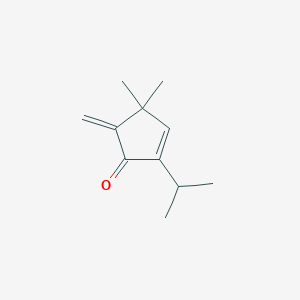
![1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one](/img/structure/B14603447.png)
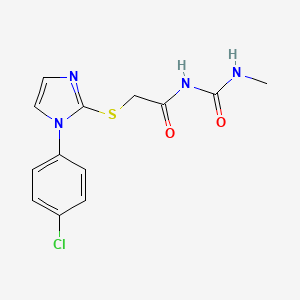
![(Pyridin-3-yl)methyl {4-[(2-methylpropyl)sulfanyl]phenyl}carbamate](/img/structure/B14603462.png)
